molecular formula C22H32N4O6 B044236 Z-Pro-leu-ala-nhoh CAS No. 123984-00-9

Z-Pro-leu-ala-nhoh

Cat. No. B044236
M. Wt: 448.5 g/mol
InChI Key: FAGYGQYGBIUTAJ-SZMVWBNQSA-N
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Description

Synthesis Analysis

Peptides containing Z-alpha,beta-dehydroleucine, similar to "Z-Pro-leu-ala-nhoh", have been synthesized to investigate their solution conformations, indicating a strong tendency to stabilize folded Type II beta-turn conformations when positioned at specific locations within a peptide chain (Uma et al., 1989).

Molecular Structure Analysis

Investigations into the gas phase IR spectra of tri-peptides like Z-Pro-Leu-Gly highlight the effect of C-terminal amide capping on secondary structures. These studies suggest different hydrogen-bonding networks based on the presence or absence of specific terminal groups, which significantly influence the peptide's overall structure (Chakraborty et al., 2012).

Chemical Reactions and Properties

The stabilization of zwitterionic structures of amino acids by ammonium ions, as seen in compounds related to "Z-Pro-leu-ala-nhoh", provides insights into the chemical behavior and interaction strengths of amino acids in various conditions. This stabilization plays a crucial role in the existence of zwitterionic structures in biological systems (Wu & McMahon, 2008).

Physical Properties Analysis

The synthesis and conformational analysis of homochiral model peptides have shown that modifications to amino acids can significantly impact their ability to fold into specific structures like β-bends and helical structures, which are crucial for understanding the physical properties of these peptides (Kamphuis et al., 2010).

Chemical Properties Analysis

Investigations into the synthesis and properties of polypeptides containing proline provide insights into the chemical nature and potential applications of peptides. High-purity synthesis methods and the study of copolypeptides with various amino acids reveal the solubility and structural characteristics important for understanding the chemical properties of such compounds (Iizuka et al., 1993).

Scientific Research Applications

  • Calpain Inhibition : A study identified a related compound, Z-(D)Ala-Leu-Phe-(OCO-2,6-Fl2-Ph) (69), as a selective time-dependent inhibitor of calpain I, a protease, with specificity greater than previous substrates (Harris et al., 1995).

  • Collagenase Inhibition : Z-Pro-Leu-Ala-NHOH and its variant Z-Pro-D-Leu-D-Ala-NHOH show potent inhibitory activity against collagenases, enzymes that break down collagen, in both tadpoles and human skin, with an IC50 in the order of 10^-6 M (Odake et al., 1990).

  • Neurite Outgrowth Promotion : Another related compound, Z-Leu-Leu-Leu-al (ZLLLal), is a strong peptide protease inhibitor that induces neurite outgrowth in PC12h cells, a model for neurobiological studies (Saito et al., 1990).

  • Enzyme Inhibition Studies : Z-Pro-Leu-Gly–OH and Z-Pro-Leu-Gly–NH2, compounds structurally similar to Z-Pro-Leu-Ala-NHOH, were studied for their secondary structures, which are significant in understanding peptide interactions in biological systems (Chakraborty et al., 2012).

  • Antihypertensive Activity : Z-Pro-Leu-Trp, a structurally related peptide, was found to inhibit angiotensin I-converting enzyme and exhibited antihypertensive effects in rats (Maruyama et al., 1987).

Safety And Hazards

Z-Pro-Leu-Ala-NHOH should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

benzyl (2S)-2-[[(2S)-1-[[(2S)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGYGQYGBIUTAJ-SZMVWBNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Pro-leu-ala-nhoh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
小竹慎二郎, 岡山徹, 尾畑雅美, 森川忠則… - Chemical and …, 1990 - jlc.jst.go.jp
… Both Z-Pro-Leu-Ala-NHOH and Z-Pro-D-Leu-D-Ala-NHOH showed highly specific and potent inhibitory activity against tadpole and human skin collagenases with an IC 50 of 10 -6 M …
Number of citations: 3 jlc.jst.go.jp
S Odake, T OKAYAMA, M OBATA… - Chemical and …, 1991 - jstage.jst.go.jp
… by tissue inhibitor of metalloproteinases or by synthetic inhibitors”) In our previous paper,” we reported that tripeptidyl hydroxamic acid with the sequence of Z—Pro—Leu—Ala— NHOH …
Number of citations: 25 www.jstage.jst.go.jp
S ODAKE, T OKAYAMA, M OBATA… - Chemical and …, 1990 - jstage.jst.go.jp
… Both Z-Pro-Leu-Ala-NHOH and Z-Pro-D-Leu-D-Ala-NHOH showed highly specific and potent inhibitory activity against tadpole and human skin collagenases with an IC, of 107 M order. …
Number of citations: 22 www.jstage.jst.go.jp
CD Floyd, CN Lewis, SR Patel, M Whittaker - Tetrahedron letters, 1996 - Elsevier
Wang resin 1 was modified using a Mitsunobu reaction to give resin bound O-hydroxylamine 3. This resin was acylated and the adduct cleaved from the resin as a hydroxamic acid on …
Number of citations: 126 www.sciencedirect.com
V Krchnak - Mini Reviews in Medicinal Chemistry, 2006 - ingentaconnect.com
… The Wang-derived benzyloxyamine resin was used to prepare the peptide Z-ProLeu-Ala-NHOH, a known MMP inhibitor, and a set of analogs [7]. The authors observed the presence of …
Number of citations: 14 www.ingentaconnect.com
JKS Britton - 2000 - eprints.soton.ac.uk
… To demonstrate the utility of this modified resin a tripeptide Z-Pro-Leu-Ala-NHOH was synthesised using standard Fmoc peptide synthesis protocols.''"^ Cleavage from the resin with 70…
Number of citations: 2 eprints.soton.ac.uk

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